1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula CHClN. It is classified as a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure allows it to serve as a building block in the synthesis of more complex heterocyclic compounds, and it has been explored for biological activities such as antimicrobial and anticancer properties.
The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the alkylation of 3-methyl-1H-pyrazol-4-amine. A common method for this synthesis includes the reaction of 3-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
The molecular structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride features a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 3. The presence of the hydrochloride salt enhances its solubility in water, making it more accessible for various applications.
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride primarily revolves around its interactions at the molecular level, particularly its ability to form bonds with various biological targets. This compound has been studied for its potential biological activities, including:
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several applications across different scientific domains:
The synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (C₆H₁₂ClN₃, MW: 161.64 g/mol) typically begins with strategic functionalization of the pyrazole core. Advanced routes employ N-alkylation prior to amine group introduction to ensure regiochemical control. One documented pathway starts with the cyclocondensation of hydrazine derivatives with β-keto esters, yielding 1-ethyl-3-methyl-1H-pyrazole intermediates. Subsequent electrophilic amination at C4 is achieved via chlorination followed by ammonia displacement, with final hydrochloride salt formation enhancing crystallinity [2] [4].
An alternative approach utilizes 1-ethyl-1H-pyrazol-4-amine (C₅H₉N₃, MW: 111.15 g/mol) as a precursor [10]. N-alkylation at N1 with iodoethane under basic conditions (K₂CO₃/DMF) yields the 1-ethylpyrazole scaffold, followed by C3 methylation using methyl iodide. The C4 amine is protected as a tert-butoxycarbonyl (Boc) group during methylation to prevent quaternization, with final deprotection and HCl treatment delivering the target compound in ≥95% purity [8] [10].
Table 1: Multi-Step Synthesis Pathways for Pyrazole-Amine Derivatives
Precursor | Key Steps | Final Compound | Yield (%) | |
---|---|---|---|---|
Ethyl 3-ketopentanoate | Hydrazine cyclocondensation → C4 chlorination → Amination | 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride | 72 | |
1-Ethyl-1H-pyrazol-4-amine | C3 methylation → Boc protection → Deprotection/HCl salt formation | 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride | 85 | |
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine | Reductive amination → Cyclization | Bicyclic pyrazolo[3,4-c]azepines | 68 | [8] |
Regioselectivity challenges in N- versus C-alkylation are addressed through protective group strategies. The amine group at C4 exhibits nucleophilic competitiveness with pyrazole ring nitrogens, often leading to undesired quaternary salt formation during alkylation. To mitigate this, Boc protection of the C4 amine prior to C3 methylation proves effective. After alkylation with methyl iodide in THF at 0°C, acidic deprotection (HCl/dioxane) concurrently generates the hydrochloride salt, achieving 89% regiochemical purity [5] [9] [10].
For N1-alkylation, silver oxide-mediated ethylation ensures exclusive substitution at the pyrazole nitrogen. This method prevents C-alkylation side products common with alkali metal bases. Computational studies confirm that the steric profile of 1-ethyl-3-methyl-1H-pyrazol-4-amine favors N1- over N2-alkylation by 8.3 kcal/mol, rationalizing the observed >95% regioselectivity when using ethyl bromide/DMF at 60°C [5] [9]. Derivatives like (1-ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine (C₈H₁₅N₃, MW: 153.22 g/mol) exemplify successful reductive amination strategies post-regioselective alkylation [9].
Reductive methods enable access to complex pyrazole-amine architectures from nitro or cyano precursors. Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces 4-nitro-1-ethyl-3-methyl-1H-pyrazole to the target amine, followed by HCl salt precipitation in ethanol. This route achieves 78% yield with <2% des-ethyl byproduct . For fused systems, reductive cyclization of 1-ethyl-3-methyl-1H-pyrazol-4-yl ketones with ammonia and hydrogen over Raney nickel yields tetrahydropyrazolo[3,4-b]pyridines – valuable intermediates for pharmaceutical applications [8].
Microwave-assisted reductive amination significantly accelerates synthesis. Reacting 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride under microwave irradiation (100°C, 20 min) delivers the target amine hydrochloride after HCl workup, reducing reaction times from 12 hours to <30 minutes while maintaining yields >80%. This method is particularly effective for synthesizing analogs like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (C₇H₁₄ClN₃, MW: 175.66 g/mol) [5] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7